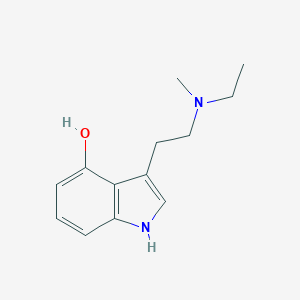

4-Hydroxy-N-methyl-N-ethyltryptamine

Vue d'ensemble

Description

La 4-hydroxy-N-méthyl-N-éthyltryptamine, communément appelée 4-hydroxy MET, est un composé psychédélique moins connu. Il s'agit d'un analogue structurel et fonctionnel de la psilocine, que l'on trouve dans les champignons à psilocybine. La 4-hydroxy MET a été synthétisée pour la première fois par le chimiste américain Alexander Shulgin et est connue pour produire des effets similaires à ceux de la psilocybine, notamment des distorsions visuelles et auditives, de l'euphorie et des processus de pensée modifiés .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 4-hydroxy MET implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec le composé précurseur, l'indole.

Alkylation : L'indole est alkylé avec de l'iodure d'éthyle et de l'iodure de méthyle pour introduire les groupes N-méthyle et N-éthyle.

Hydroxylation : La dernière étape implique l'hydroxylation du cycle indole en position 4 pour donner la 4-hydroxy MET.

Méthodes de production industrielle

Les méthodes de production industrielle de la 4-hydroxy MET ne sont pas bien documentées en raison de son statut de produit chimique de recherche et de son utilisation limitée en dehors de la recherche scientifique. Les principes généraux de la synthèse organique, tels que le maintien des conditions réactionnelles et l'utilisation de catalyseurs appropriés, s'appliqueraient à sa production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

La 4-hydroxy MET subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 4 peut être oxydé pour former les quinones correspondantes.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du cycle indole.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénures d'alkyle peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Formes réduites du cycle indole.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

Applications De Recherche Scientifique

La 4-hydroxy MET a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les relations structure-activité des tryptamines.

Biologie : Étudié pour ses effets sur les récepteurs de la sérotonine et son rôle potentiel en neuropharmacologie.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des troubles de la santé mentale tels que la dépression et l'anxiété.

Industrie : Applications industrielles limitées en raison de son statut de produit chimique de recherche, mais il est utilisé dans l'analyse médico-légale et les études toxicologiques

5. Mécanisme d'action

Le mécanisme d'action exact de la 4-hydroxy MET n'est pas complètement compris. On pense qu'il agit comme un agoniste partiel des récepteurs de la sérotonine, en particulier le récepteur 5-HT2A. Cette interaction entraîne les effets psychédéliques observés avec le composé. L'affinité de liaison pour divers récepteurs de la sérotonine suggère son implication dans la modulation de l'activité des neurotransmetteurs dans le cerveau .

Mécanisme D'action

The exact mechanism of action of 4-hydroxy MET is not fully understood. it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the psychedelic effects observed with the compound. The binding affinity to various serotonin receptors suggests its involvement in modulating neurotransmitter activity in the brain .

Comparaison Avec Des Composés Similaires

Composés similaires

Psilocine : Un composé psychédélique naturel que l'on trouve dans les champignons à psilocybine.

4-hydroxy-N,N-diméthyltryptamine (4-HO-DMT) : Un autre analogue de la psilocine aux effets similaires.

4-hydroxy-N-isopropyl-N-méthyltryptamine (4-HO-MiPT) : Une tryptamine synthétique aux propriétés psychédéliques

Unicité

La 4-hydroxy MET est unique dans sa combinaison de caractéristiques structurelles, qui comprennent les groupes N-méthyle et N-éthyle. Ces modifications donnent lieu à un profil pharmacologique distinct par rapport à celui des autres tryptamines. Ses effets sont souvent décrits comme étant plus visuels et moins intenses psychologiquement que ceux de la psilocine .

Activité Biologique

4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) is a synthetic compound belonging to the tryptamine class, closely related to psilocin, the active component of psychedelic mushrooms. This compound has garnered attention for its potential psychoactive effects, primarily through its interaction with serotonin receptors. Understanding its biological activity is crucial for assessing its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

4-HO-MET is characterized by its indole structure, with a hydroxyl group at the 4-position and an ethyl and methyl substitution on the nitrogen atom. Its chemical formula is and it has a molecular weight of 218.3 g/mol.

Pharmacological Profile

The primary mechanism of action for 4-HO-MET involves its partial agonist activity at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in the modulation of mood, perception, and cognition. The binding affinities of 4-HO-MET to various receptors are summarized in Table 1.

| Binding Sites | Binding Affinity (µM) |

|---|---|

| 5-HT_1A | 0.228 |

| 5-HT_2A | 0.057 |

| 5-HT_2C | 0.141 |

| D_1 | >25 |

| D_2 | 4 |

| D_3 | 6.7 |

| α_1A | 9.7 |

| α_2A | 2.4 |

| TAAR_1 | 3.1 |

| H_1 | 0.82 |

| SERT | 0.2 |

| DAT | >26 |

| NET | 13 |

Psychedelic Effects

Research indicates that users report significant psychoactive experiences following administration of 4-HO-MET, which include visual distortions, altered states of consciousness, and emotional changes. A phenomenological study involving user reports highlighted that doses typically range from 20 mg to 180 mg , with 25 mg being the most common dose . The onset of effects is usually within 15 to 45 minutes , lasting approximately 5 to 8 hours .

Case Studies

In a notable case study, a participant described experiencing enhanced sensory perception and profound emotional introspection after consuming a dose of 50 mg orally . Another report documented adverse effects associated with the compound, including tachycardia and psychomotor agitation, emphasizing the need for caution in its use .

Propriétés

IUPAC Name |

3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWQBKPSGDRPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228491 | |

| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77872-41-4 | |

| Record name | 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-HO-MET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.